![molecular formula C16H19F3N4O2S B2665038 4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione CAS No. 691385-17-8](/img/structure/B2665038.png)
4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
The compound “4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione” is a complex organic molecule . It contains several functional groups, including a trifluoromethyl group, a methoxy group, a pentoxy group, and a triazole-thione group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group, for example, is known to have a strong electron-withdrawing effect, which could influence the compound’s overall structure and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the trifluoromethyl group is known to participate in various types of reactions, including hydrotrifluoromethylation and iodotrifluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the trifluoromethyl group is known to alter the physical and chemical properties of organic molecules due to its strong electron-withdrawing nature and large hydrophobic area .Scientific Research Applications
Synthesis and Characterization
1,2,4-Triazole derivatives are synthesized and characterized for various structural and functional properties. For example, the synthesis and crystal structure analysis of 4-amino-5-methyl-1,2,4-triazole-3-thione derivatives provide foundational knowledge on the molecular geometry, which is essential for understanding their reactivity and interaction with biological targets or materials (Wu et al., 2001).
Biological Activities
Several studies investigate the biological activities of 1,2,4-triazole derivatives, including antimicrobial and antifungal effects. For instance, novel Schiff bases of 4-amino-5-substituent-1,2,4-triazole-3-thione have been prepared and shown to possess significant antifungal activities, which could be promising for developing new antifungal agents (Wu et al., 2019).
Material Science Applications
The compound's derivatives also find applications in material science, such as corrosion inhibition for metals. A related compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has demonstrated exceptional performance as a corrosion inhibitor for mild steel in acidic environments, which is critical for extending the lifespan of metal structures (Bentiss et al., 2009).
Chemical Sensing
1,2,4-Triazole derivatives have been utilized in chemical sensing, highlighting their versatility in detecting specific molecules. For example, a Schiff base derived from 1,2,4-triazole has been used to detect toxic aromatic amines, demonstrating the compound's potential in environmental monitoring and safety applications (Kumar et al., 2011).
Future Directions
properties
IUPAC Name |
4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2S/c1-3-4-5-8-25-12-7-6-11(9-13(12)24-2)10-20-23-14(16(17,18)19)21-22-15(23)26/h6-7,9-10H,3-5,8H2,1-2H3,(H,22,26)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLIMCBPNPUVBL-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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